An In-Depth Technical Guide to 5-Bromo-2-cyclopropylaniline: A Versatile Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 5-Bromo-2-cyclopropylaniline: A Versatile Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of 5-Bromo-2-cyclopropylaniline, a key intermediate for researchers, scientists, and professionals in drug development. We will delve into its chemical structure, properties, synthesis, and applications, with a focus on the practical insights necessary for its effective utilization in the laboratory.
Introduction: The Strategic Importance of the Arylcyclopropylamine Scaffold
The arylcyclopropylamine motif is a privileged structure in medicinal chemistry, prized for the unique conformational constraints and metabolic stability imparted by the cyclopropyl group.[1] This three-membered ring system, when attached to an aniline core, offers a compelling combination of rigidity and lipophilicity that can enhance a molecule's binding affinity to biological targets and improve its overall pharmacokinetic profile.[2][3] 5-Bromo-2-cyclopropylaniline emerges as a particularly valuable building block due to the synthetic versatility offered by the bromine substituent, which serves as a handle for a wide array of cross-coupling reactions.
Chemical Structure and Properties
The foundational knowledge of a molecule's properties is paramount for its successful application in synthesis.
Chemical Structure:
Caption: Figure 1: Chemical Structure of 5-Bromo-2-cyclopropylaniline.
Core Properties:
| Property | Value | Source |
| CAS Number | 104902-31-0 | N/A |
| Molecular Formula | C₉H₁₀BrN | N/A |
| Molecular Weight | 212.09 g/mol | N/A |
| Appearance | Expected to be a liquid or low-melting solid | N/A |
| Solubility | Soluble in common organic solvents like toluene, ethyl acetate, and dichloromethane | [4] |
Synthesis of 5-Bromo-2-cyclopropylaniline
The most prevalent and efficient method for the synthesis of 5-Bromo-2-cyclopropylaniline is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a direct and high-yielding route to form the crucial C-N bond.[4]
Reaction Scheme:
Caption: Figure 2: Synthesis of 5-Bromo-2-cyclopropylaniline via Buchwald-Hartwig Amination.
Detailed Experimental Protocol (Adapted from a similar procedure[4]):
Materials:
-
1,4-Dibromo-2-cyclopropylbenzene
-
Cyclopropylamine[2]
-
Palladium(II) acetate (Pd(OAc)₂)[4]
-
BrettPhos[4]
-
Sodium tert-butoxide (NaOtBu)[4]
-
Anhydrous Toluene[4]
-
Ethyl acetate[4]
-
Silica gel[4]
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Schlenk tube or other suitable reaction vessel for inert atmosphere reactions
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas (Argon or Nitrogen) supply
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography setup
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add palladium(II) acetate (0.004 mmol) and BrettPhos (0.012 mmol) to a Schlenk tube equipped with a magnetic stir bar.[4]
-
Reagent Addition: To the Schlenk tube, add 1,4-dibromo-2-cyclopropylbenzene (0.38 mmol), cyclopropylamine (0.459 mmol), and sodium tert-butoxide (0.573 mmol).[4]
-
Solvent Addition: Add anhydrous toluene (2 mL) to the reaction mixture.[4]
-
Reaction: Seal the Schlenk tube and heat the mixture to 80°C with vigorous stirring for approximately 18 hours.[4]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.[4]
-
Filter the mixture through a short pad of silica gel to remove the palladium catalyst and inorganic salts.[4]
-
Wash the silica pad with additional ethyl acetate.
-
Combine the organic filtrates and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5-Bromo-2-cyclopropylaniline.
Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance):
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the cyclopropyl protons.
-
Aromatic Region (δ 6.5-7.5 ppm): Three signals corresponding to the protons on the benzene ring. The coupling patterns (doublets and a doublet of doublets) will be indicative of their positions relative to the bromo and cyclopropyl substituents.
-
Amine Protons (broad singlet): A broad singlet for the -NH₂ protons, the chemical shift of which can vary depending on the solvent and concentration.
-
Cyclopropyl Protons (δ 0.5-2.5 ppm): A multiplet for the methine proton (-CH-) and two multiplets for the diastereotopic methylene protons (-CH₂-) of the cyclopropyl ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.[5][6]
-
Aromatic Carbons (δ 110-150 ppm): Six distinct signals for the aromatic carbons. The carbon attached to the bromine will be downfield, while the carbon attached to the nitrogen will also show a characteristic chemical shift.
-
Cyclopropyl Carbons (δ 0-20 ppm): Signals for the methine and methylene carbons of the cyclopropyl ring will appear in the upfield region of the spectrum.
FT-IR (Fourier-Transform Infrared) Spectroscopy:
The IR spectrum will show characteristic absorption bands for the functional groups present.[7]
-
N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.
-
C-H Stretching (Aromatic): Bands above 3000 cm⁻¹.
-
C-H Stretching (Cyclopropyl): Bands typically around 3000-3100 cm⁻¹.
-
C=C Stretching (Aromatic): Bands in the region of 1450-1600 cm⁻¹.
-
C-N Stretching: A band in the region of 1250-1350 cm⁻¹.
-
C-Br Stretching: A band in the fingerprint region, typically below 1000 cm⁻¹.
Mass Spectrometry (MS):
Mass spectrometry will confirm the molecular weight of the compound.[8]
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 5-Bromo-2-cyclopropylaniline (m/z = 211 and 213) with an approximate 1:1 ratio due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
-
Fragmentation Pattern: Common fragmentation pathways may include the loss of the bromine atom, cleavage of the cyclopropyl ring, and loss of the amino group.
Applications in Drug Discovery and Medicinal Chemistry
The strategic incorporation of 5-Bromo-2-cyclopropylaniline into drug candidates can offer several advantages, primarily stemming from the unique properties of the cyclopropyl and bromo functionalities.
The Role of the Cyclopropyl Group:
-
Metabolic Stability: The C-H bonds of the cyclopropyl ring are stronger than those in typical alkyl groups, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] This can lead to an improved pharmacokinetic profile and a longer in vivo half-life of a drug molecule.
-
Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock a molecule into a specific conformation, which can enhance its binding affinity to a target protein by reducing the entropic penalty upon binding.[2]
The Synthetic Utility of the Bromo Group:
The bromine atom on the aromatic ring is a key synthetic handle, allowing for the introduction of a wide range of functional groups through various cross-coupling reactions, such as:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of additional C-N bonds with various amines.[9]
-
Heck Coupling: For the formation of C-C double bonds with alkenes.
This versatility allows for the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies, a critical step in the drug discovery process.[10][11]
Caption: Figure 3: Synthetic Utility of 5-Bromo-2-cyclopropylaniline in Medicinal Chemistry.
While specific drugs containing the 5-Bromo-2-cyclopropylaniline moiety were not identified in the searched literature, the broader class of cyclopropylamines is present in numerous approved drugs and clinical candidates, highlighting the importance of this structural motif.[3] The versatility of 5-Bromo-2-cyclopropylaniline makes it an attractive starting material for the synthesis of novel analogs of these successful therapeutic agents.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5-Bromo-2-cyclopropylaniline. While a specific Safety Data Sheet (SDS) was not available, the following recommendations are based on the known hazards of similar bromoaniline compounds.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors or dust.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not ingest.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Conclusion
5-Bromo-2-cyclopropylaniline is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a metabolically robust cyclopropyl group and a synthetically tractable bromine substituent provides a powerful platform for the design and synthesis of novel therapeutic agents. The reliable and scalable synthesis via Buchwald-Hartwig amination further enhances its utility in research and development settings. By understanding its chemical properties, synthesis, and potential applications, researchers can effectively leverage this important intermediate to accelerate the discovery of new medicines.
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